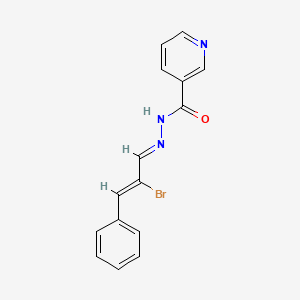

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide

Vue d'ensemble

Description

Nicotinohydrazide derivatives, including "N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide", are a class of compounds with significant interest in the scientific community due to their structural properties and potential applications. These compounds are often studied for their synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of nicotinohydrazide derivatives involves condensation reactions, typically yielding compounds with distinct antimicrobial activities. For example, similar compounds have been synthesized through ethanoic reflux condensation, highlighting the potential synthesis route for the compound of interest (Hussam et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single-crystal X-ray diffraction reveals the conformation and crystalline properties of these compounds. The molecular structure is characterized by specific configurations regarding the azomethine groups, indicating the potential structural configurations of "this compound" (Zhu et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nicotinohydrazide derivatives often lead to the formation of compounds with significant antimicrobial and antibacterial properties. The chemical behavior, such as reaction with other substances and the formation of complexes with metals, demonstrates the reactive nature and potential applications of these compounds (Camara et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and melting points, are essential for understanding the compound's behavior under different conditions. Studies on similar compounds provide insights into how "this compound" might behave in various solvents and temperatures, affecting its potential applications (Gueye et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and antioxidant activity, are critical for determining the applications and functionality of nicotinohydrazide derivatives. Studies on similar compounds show variable antioxidant activities, which could imply potential for "this compound" in this area as well (Gueye et al., 2021).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies involved the creation of novel derivatives and the assessment of their efficacy against various cancer cell lines and bacterial strains.

Anticancer Potency : Novel derivatives have been synthesized and evaluated for their anticancer potency against human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines. Certain compounds exhibited significant antitumor efficiency, highlighting the potential of this compound derivatives in cancer treatment (Turan-Zitouni et al., 2018).

Antimicrobial Activity : Research has also focused on the synthesis of derivatives for antimicrobial applications. Compounds have been tested for their activity against Staphylococcus aureus, Escherichia coli, and other pathogens, with several showing comparable activity to standard antibiotics (Khattab, 2005).

Antibacterial Studies : Studies on N'-(5-bromothiophen-2-yl)methylene)nicotinohydrazide, a similar compound, have shown promising results against human pathogenic bacteria, indicating the potential antibacterial applications of these compounds (Hussam et al., 2016).

Propriétés

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-14(9-12-5-2-1-3-6-12)11-18-19-15(20)13-7-4-8-17-10-13/h1-11H,(H,19,20)/b14-9-,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMUAJOTDYHDE-MCVIOFPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CN=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CN=CC=C2)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329370 | |

| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

305338-63-0 | |

| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)